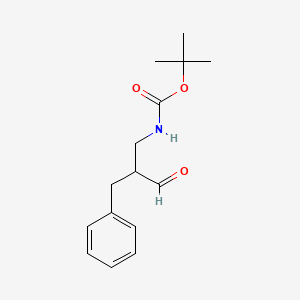

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate

Descripción

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate is a carbamate-protected amine derivative featuring a benzyl-substituted ketone moiety. The tert-butyloxycarbonyl (Boc) group serves as a protective agent for the amine, enhancing stability during synthetic procedures. This compound is structurally characterized by:

- A benzyl group at the C2 position, enabling π-π interactions and influencing lipophilicity.

- A ketone at the C3 position, providing a reactive site for further functionalization (e.g., reductive amination or nucleophilic addition).

- The Boc carbamate, which offers orthogonal protection for amines under acidic or basic conditions.

Synthesis typically involves multi-step routes, such as reductive amination of precursor aldehydes or ketones followed by Boc protection .

Propiedades

IUPAC Name |

tert-butyl N-(2-benzyl-3-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVNKVWVSFOLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-benzyl-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding oxides or ketones.

Reduction: Corresponding alcohols.

Substitution: New carbamate derivatives with different nucleophiles.

Aplicaciones Científicas De Investigación

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Drug Synthesis: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Material Science: Utilized in the modification of surfaces and the preparation of functional materials.

Mecanismo De Acción

The mechanism of action of tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate involves the formation of stable carbamate bonds with amines, protecting them from unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, preventing the carbamate from undergoing hydrolysis under mild conditions. The benzyl group can be selectively removed under specific conditions, allowing for the stepwise deprotection of the amine.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group attributes among tert-butyl N-(2-benzyl-3-oxopropyl)carbamate and related compounds:

Spectral and Physicochemical Properties

- NMR Shifts : The ketone proton in compound 24 resonates at δ 9.79 ppm, while benzyl-substituted analogs may exhibit upfield shifts due to electron-donating effects or altered conjugation .

- Solubility : Benzyl and aromatic substituents (e.g., ) reduce aqueous solubility compared to aliphatic analogs (e.g., compound 24 ).

Actividad Biológica

Tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of tert-butyl N-(2-benzyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-benzyl-3-oxopropanol. This reaction can be facilitated by various coupling agents or catalysts to enhance yield and purity. The compound features a carbamate functional group, which is known for its versatility in drug design.

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl N-(2-benzyl-3-oxopropyl)carbamate exhibit significant antimicrobial properties. For instance, studies on related carbamate derivatives have shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds often fall within the micromolar range, indicating potent activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Tert-butyl carbamate derivative | E. coli | 12.5 |

| Tert-butyl carbamate derivative | S. aureus | 6.25 |

These findings suggest that structural modifications in the carbamate moiety can significantly influence antibacterial efficacy .

Antitubercular Activity

Another area of interest is the antitubercular activity of related compounds. For example, studies have highlighted that certain benzyl carbamates demonstrate effective inhibition against Mycobacterium tuberculosis (Mtb). The efficacy is often assessed using bioluminescence assays to monitor bacterial growth.

In a recent study, a series of benzyl carbamates were evaluated for their antitubercular activity, revealing that some derivatives exhibited MIC values as low as 5 µg/mL against Mtb H37Ra . These findings underscore the potential of carbamate derivatives as new antitubercular agents.

The biological activity of tert-butyl N-(2-benzyl-3-oxopropyl)carbamate can be attributed to its ability to inhibit key enzymes or disrupt cellular processes in target organisms. For instance, some studies suggest that these compounds may inhibit carbonic anhydrase enzymes, which are crucial for maintaining pH balance and facilitating various metabolic processes in bacteria .

Case Studies

- In Vitro Studies : A study evaluating the cytotoxicity and antimicrobial activity of various carbamate derivatives found that certain structures led to enhanced antibacterial effects without significant toxicity to human cells .

- In Vivo Studies : In animal models, specific derivatives showed significant reductions in bacterial load when administered orally, indicating their potential for therapeutic use against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.